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Compound of Interest

Compound Name: 6-Bromo-1-fluoronaphthalen-2-OL

Cat. No.: B1339797 Get Quote

An In-depth Technical Guide to 6-Bromo-1-
fluoronaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical

formula, and available physicochemical properties of 6-Bromo-1-fluoronaphthalen-2-ol. Due

to the limited availability of published data on this specific isomer, this document also explores

related compounds to infer potential synthesis pathways and areas of application. This guide is

intended to serve as a foundational resource for researchers and professionals in drug

development and chemical synthesis, highlighting both the known characteristics and the

existing knowledge gaps for this compound.

Introduction
6-Bromo-1-fluoronaphthalen-2-ol is a halogenated derivative of naphthalen-2-ol. The

presence of bromine and fluorine substituents on the naphthalene core suggests its potential

utility as a versatile building block in medicinal chemistry and materials science. Halogenated

aromatic compounds are of significant interest in drug design due to their ability to modulate

pharmacokinetic and pharmacodynamic properties. While specific research on 6-Bromo-1-
fluoronaphthalen-2-ol is scarce, its structural similarity to other studied naphthalene
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derivatives allows for informed hypotheses regarding its chemical reactivity and potential

biological significance.

Molecular Structure and Formula
The fundamental identification of 6-Bromo-1-fluoronaphthalen-2-ol is established by its

molecular structure and chemical formula.

Molecular Formula: C₁₀H₆BrFO

Systematic Name: 6-Bromo-1-fluoronaphthalen-2-ol

CAS Number: 442150-49-4

Molecular Weight: 241.06 g/mol

The structure consists of a naphthalene ring system substituted with a bromine atom at the 6-

position, a fluorine atom at the 1-position, and a hydroxyl group at the 2-position.

Molecular Structure of 6-Bromo-1-fluoronaphthalen-2-ol

Physicochemical Properties
Quantitative data for 6-Bromo-1-fluoronaphthalen-2-ol is limited. The table below

summarizes the currently available information.
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Property Value Source

Molecular Formula C₁₀H₆BrFO

Molecular Weight 241.06 g/mol

CAS Number 442150-49-4

Appearance Solid (predicted)

Boiling Point 339 °C at 760 mmHg

Melting Point Not available

Solubility Not available

Density Not available

Synthesis
A definitive, published experimental protocol for the synthesis of 6-Bromo-1-
fluoronaphthalen-2-ol could not be identified in the current literature. However, the synthesis

of the related compound, 2-bromo-6-fluoronaphthalene, is described in patent literature. This

process may offer a potential precursor for the synthesis of the target molecule.

A patented method for preparing 2-bromo-6-fluoronaphthalene involves a multi-step process

starting from Tobias acid. This synthesis pathway includes bromination, debromination,

diazotization, and thermal cracking. The resulting 2-bromo-6-fluoronaphthalene could

potentially be a starting material for the introduction of a hydroxyl group at the 2-position and a

fluorine at the 1-position to yield 6-Bromo-1-fluoronaphthalen-2-ol, though a specific protocol

for this transformation is not documented.

Tobias Acid Bromination & Debromination 6-Bromo-2-naphthylamine Diazotization & Fluorination 2-Bromo-6-fluoronaphthalene Potential Precursor for
6-Bromo-1-fluoronaphthalen-2-ol

Click to download full resolution via product page

Inferred Synthetic Pathway Logic
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Applications in Drug Development and Research
Direct applications of 6-Bromo-1-fluoronaphthalen-2-ol in drug development or biological

research are not yet documented. However, the structurally related precursor, 2-bromo-6-

fluoronaphthalene, is cited as an intermediate in the synthesis of compounds with potential

therapeutic applications.

Notably, 2-bromo-6-fluoronaphthalene is identified as an intermediate for a class of niacin

receptor competition drugs. It is also a precursor for a pyrrole-based analgesic compound. This

suggests that the 6-bromo-2-fluoronaphthalene scaffold is of interest in the development of new

therapeutic agents. Consequently, 6-Bromo-1-fluoronaphthalen-2-ol, as a derivative, may

hold similar potential as a key intermediate or a pharmacologically active molecule itself.

Biological Activity and Signaling Pathways
There is currently no available information regarding the biological activity or the signaling

pathways associated with 6-Bromo-1-fluoronaphthalen-2-ol. Research in this area would be

necessary to elucidate its potential pharmacological effects.

Experimental Data
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for 6-Bromo-1-
fluoronaphthalen-2-ol has been found in publicly available databases or literature.

Safety Information
Based on available supplier safety data, 6-Bromo-1-fluoronaphthalen-2-ol is associated with

the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Standard precautionary measures, including the use of personal protective equipment, are

recommended when handling this compound.

Conclusion and Future Directions
6-Bromo-1-fluoronaphthalen-2-ol is a chemical entity with a defined structure and formula.

However, there is a significant lack of comprehensive experimental data, including its

physicochemical properties, a detailed synthesis protocol, and any characterization of its

biological activity. The known utility of a closely related precursor in the synthesis of potential

drug candidates suggests that 6-Bromo-1-fluoronaphthalen-2-ol could be a valuable

compound for further investigation in the fields of medicinal chemistry and drug discovery.

Future research should focus on developing a reliable synthetic route to this compound,

followed by a thorough characterization of its physical, chemical, and biological properties.

Such studies are essential to unlock its potential applications.
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Logical Workflow for Future Research

To cite this document: BenchChem. [6-Bromo-1-fluoronaphthalen-2-OL molecular structure
and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339797#6-bromo-1-fluoronaphthalen-2-ol-
molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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